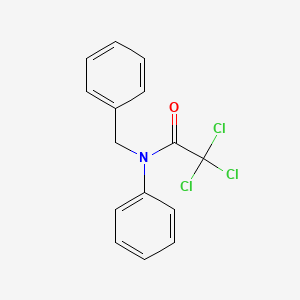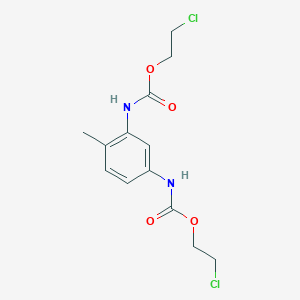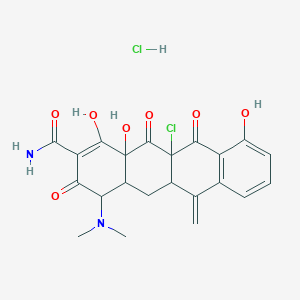![molecular formula C40H38Cl2P2+2 B11951458 triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)
triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride is a complex organophosphorus compound It is characterized by the presence of two triphenylphosphonium groups connected by a butenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride typically involves the reaction of triphenylphosphine with an appropriate butenyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound can be used to study the interactions of phosphonium salts with biological membranes.
Industry: The compound can be used in the development of new materials with unique properties, such as ionic liquids and catalysts.
Wirkmechanismus
The mechanism of action of triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride involves its interaction with various molecular targets. The compound can interact with biological membranes due to its lipophilic nature, allowing it to penetrate and accumulate within cells. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cellular barriers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used in various organic reactions.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties but different applications.
Benzyltriphenylphosphonium chloride: A related compound used in organic synthesis.
Uniqueness
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride is unique due to its extended butenyl chain, which imparts distinct chemical properties and reactivity compared to simpler phosphonium salts. This uniqueness makes it valuable in specific applications where other phosphonium salts may not be as effective.
Eigenschaften
Molekularformel |
C40H38Cl2P2+2 |
|---|---|
Molekulargewicht |
651.6 g/mol |
IUPAC-Name |
triphenyl-[(E)-4-triphenylphosphaniumylbut-2-enyl]phosphanium;dihydrochloride |
InChI |
InChI=1S/C40H36P2.2ClH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/b20-19+;; |
InChI-Schlüssel |
OOACLPDZHDFCQP-LLIZZRELSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[P+](C/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)


![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)


![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)


![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)
![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)


